molecular formula C18H15Cl2N3O4 B4907309 2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide

2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B4907309
M. Wt: 408.2 g/mol
InChI Key: QZIQHYKGBRTIRV-UHFFFAOYSA-N
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Description

2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of the 2,4-dichlorophenoxy and 4-methoxyphenyl groups enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to produce the corresponding hydrazide. The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the oxadiazole ring. Finally, the oxadiazole derivative is coupled with 4-methoxyaniline to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the presence of the oxadiazole ring and phenyl groups is believed to play a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone
  • 2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(3,5-dimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the 4-methoxyphenyl group, which can enhance its biological activity and chemical reactivity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-[5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O4/c1-25-13-5-3-12(4-6-13)21-17(24)9-16-22-18(27-23-16)10-26-15-7-2-11(19)8-14(15)20/h2-8H,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQHYKGBRTIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=NOC(=N2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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